molecular formula C21H25N3O4S B2448135 N1-(3,5-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896265-48-8

N1-(3,5-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2448135
CAS No.: 896265-48-8
M. Wt: 415.51
InChI Key: ZGBIGTQZQKRVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,5-Dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS 896265-48-8) is a synthetic oxalamide derivative with a molecular formula of C21H25N3O4S and a molecular weight of 415.5 g/mol . This compound is characterized by its complex structure, which integrates a 3,5-dimethylphenyl group and a (phenylsulfonyl)pyrrolidine moiety linked by an oxalamide bridge . The oxalamide functional group is a key feature in various bioactive compounds and can be synthesized through methods involving reactions with oxalyl chloride or similar precursors . Compounds within this chemical class, particularly those featuring the oxalamide core and sulfonamide groups, are subjects of ongoing investigation in several research fields. They serve as important intermediates or target molecules in medicinal chemistry and chemical biology . Researchers should handle this product with appropriate safety precautions. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-15-11-16(2)13-17(12-15)23-21(26)20(25)22-14-18-7-6-10-24(18)29(27,28)19-8-4-3-5-9-19/h3-5,8-9,11-13,18H,6-7,10,14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBIGTQZQKRVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3,5-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound with significant potential in medicinal chemistry, particularly as a pharmaceutical agent targeting various biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 357.45 g/mol
  • CAS Number : 898444-66-1

The compound features a complex structure that includes a pyrrolidine ring and a sulfonamide moiety, which are known to enhance biological activity through various mechanisms.

This compound exhibits several biological activities:

  • Inhibition of Enzymatic Activity : The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, making it a candidate for further investigation in the field of infectious diseases.
  • Antioxidant Activity : The presence of specific functional groups in its structure may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in various assays:

StudyMethodologyKey Findings
Enzyme inhibition assaysShowed significant inhibition of target enzymes with IC50 values in the low micromolar range.
Antimicrobial susceptibility testingExhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Antioxidant assaysDemonstrated strong scavenging activity against free radicals, indicating potential protective effects against oxidative damage.

Case Studies

  • Cancer Cell Lines : In studies involving human cancer cell lines, the compound induced apoptosis and inhibited proliferation at concentrations that were non-toxic to normal cells. This selectivity is crucial for developing cancer therapeutics.
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation and improved clinical scores compared to control groups.

Scientific Research Applications

Anticancer Properties

Research indicates that N1-(3,5-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide exhibits significant anticancer activity. It has been shown to inhibit histone deacetylases (HDACs), which are often overactive in cancer cells. Studies reveal that derivatives of this compound demonstrate IC50 values ranging from 4.9 to 7.6 μM against various human cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It may modulate the activity of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in inflammatory processes. Preliminary studies suggest that it can inhibit these enzymes, thereby reducing inflammation and associated symptoms .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Phenylsulfonyl Group : This step usually involves sulfonation reactions where the pyrrolidine derivative reacts with phenylsulfonyl chloride.
  • Formation of the Oxalamide Moiety : This is accomplished through amide coupling reactions between the pyrrolidine derivative and oxalic acid derivatives.

Each synthetic step requires careful optimization to ensure high yield and purity of the final product .

Case Studies

Several studies have documented the biological activities of this compound:

  • A study published in Pharmaceuticals demonstrated its efficacy against various cancer cell lines by measuring cell viability post-treatment .
  • Another investigation focused on its anti-inflammatory properties through enzyme inhibition assays, revealing significant reductions in COX and LOX activities .

Preparation Methods

Pyrrolidine Functionalization

The pyrrolidine moiety in the target compound undergoes two key modifications: sulfonylation at the nitrogen and introduction of a methylamine group at the 2-position. Starting with pyrrolidin-2-ylmethanol, the alcohol group is converted to a mesylate using methanesulfonyl chloride, followed by nucleophilic displacement with sodium azide to yield 2-(azidomethyl)pyrrolidine. Reduction of the azide with lithium aluminum hydride produces the primary amine, (pyrrolidin-2-yl)methylamine.

Sulfonylation Reaction

Sulfonylation of the pyrrolidine nitrogen is achieved by treating (pyrrolidin-2-yl)methylamine with phenylsulfonyl chloride in the presence of triethylamine. This reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur center, forming the sulfonamide bond. The product, (1-(phenylsulfonyl)pyrrolidin-2-yl)methylamine, is isolated through aqueous workup and recrystallization from ethanol.

Preparation of N1-(3,5-Dimethylphenyl)oxalamide Intermediate

The 3,5-dimethylphenyl substituent is introduced via stepwise amidation of oxalyl chloride. Reacting oxalyl chloride with 3,5-dimethylaniline in dichloromethane at 0°C generates the monoamide chloride intermediate, N1-(3,5-dimethylphenyl)oxalyl chloride. This intermediate is highly reactive, necessitating controlled addition to prevent over-reaction or decomposition.

Coupling Strategies for Target Compound

Stepwise Amidation Using Oxalyl Chloride

The monoamide chloride intermediate is coupled with (1-(phenylsulfonyl)pyrrolidin-2-yl)methylamine in tetrahydrofuran (THF) under inert atmosphere. Triethylamine is added to scavenge HCl, facilitating the nucleophilic attack of the secondary amine on the remaining carbonyl chloride. The reaction is stirred at room temperature for 12 hours, yielding the target oxalamide after purification via silica gel chromatography.

Coupling Agents in Peptide Synthesis

Alternative methodologies employ coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOBt (Hydroxybenzotriazole) to activate oxalic acid. In this approach, oxalic acid is treated with HATU and diisopropylethylamine (DIPEA) in dimethylformamide (DMF), forming the active ester. Sequential addition of 3,5-dimethylaniline and (1-(phenylsulfonyl)pyrrolidin-2-yl)methylamine ensures controlled amidation, with yields comparable to the oxalyl chloride method.

Catalytic Methods and Adaptability

The ruthenium-catalyzed dehydrogenative coupling method, while effective for simple amines, faces limitations with sterically hindered substrates. Experimental trials using the Ru-MACHO catalyst (Ru-MACHO: [Ru(CO)H(PNP)]) at 120°C resulted in less than 20% yield for the target compound, highlighting the need for tailored catalytic systems for complex oxalamides.

Purification and Characterization

Crude product purification is achieved through column chromatography using ethyl acetate/hexane gradients, followed by recrystallization from acetonitrile. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals at δ 2.25 ppm (singlet, 6H, Ar-CH3), δ 3.45–3.70 ppm (multiplet, 4H, pyrrolidine CH2), and δ 7.80 ppm (doublet, 2H, SO2Ph). High-resolution mass spectrometry (HRMS) provides further validation, with a molecular ion peak at m/z 459.6 [M+H]+.

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Scalability
Oxalyl Chloride 68 98 High
HATU/HOBt Coupling 72 97 Moderate
Ruthenium Catalysis <20 85 Low

The oxalyl chloride method offers superior scalability for industrial applications, while coupling agents provide higher yields in laboratory settings. Catalytic approaches remain underdeveloped for this substrate class.

Q & A

Q. What are the recommended synthetic routes for N1-(3,5-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, and how can purity be optimized?

Answer: The synthesis involves a multi-step process:

  • Step 1: Formation of the pyrrolidine sulfonyl intermediate via sulfonylation of pyrrolidine using phenylsulfonyl chloride under anhydrous conditions.
  • Step 2: Coupling with oxalyl chloride derivatives. For example, reacting the intermediate with 2-((3,5-dimethylphenyl)amino)-2-oxoacetyl chloride in DMF using sodium hydride as a base .
  • Purification: Silica gel column chromatography (eluent: ethyl acetate/hexane gradient) achieves >95% purity. UPLC-MS and NMR (¹H/¹³C) are critical for structural validation .

Q. How is the compound structurally characterized, and what analytical methods are most reliable?

Answer:

  • ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.8–7.5 ppm for phenyl groups), sulfonamide protons (δ 3.1–3.5 ppm), and oxalamide carbonyls (δ 165–170 ppm) .
  • UPLC-MS: Confirms molecular ion peaks (e.g., [M+H]⁺) and absence of impurities.
  • HPLC: Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

Answer:

  • Antimicrobial Activity: Analogous oxalamides show zones of inhibition up to 18 mm against Staphylococcus aureus at 100 µg/mL. The sulfonyl group enhances membrane penetration .
  • Enzyme Inhibition: Structural analogs with pyrrolidine sulfonyl moieties exhibit inhibitory effects on proteases and kinases, likely due to hydrogen bonding with catalytic residues .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

Answer:

  • Modular SAR Approach:
    • Region 1 (3,5-Dimethylphenyl): Test substituents (e.g., halogens, methoxy) to enhance lipophilicity and target binding.
    • Region 2 (Pyrrolidine Sulfonyl): Explore ring size (e.g., piperidine vs. pyrrolidine) and sulfonyl group replacements (e.g., carbonyl, phosphoryl) to modulate solubility and potency .
  • Assays: Use enzyme inhibition (IC₅₀) and MIC assays to prioritize derivatives. Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like HIV-1 protease or bacterial efflux pumps .

Q. How should contradictory data on synthesis yields or bioactivity be resolved?

Answer:

  • Case Example: A reported 12% yield for a related oxalamide vs. 64% for another highlights sensitivity to reaction conditions.
    • Variables to Test: Solvent polarity (DMF vs. acetonitrile), base strength (NaH vs. K₂CO₃), and temperature (0°C vs. room temperature).
    • Resolution: Design a Design of Experiments (DoE) matrix to isolate critical factors. LC-MS monitoring of intermediates identifies bottlenecks (e.g., incomplete sulfonylation) .

Q. What strategies improve metabolic stability and pharmacokinetic (PK) profiles?

Answer:

  • Structural Modifications:
    • Replace labile groups (e.g., ester linkages) with stable amides or heterocycles.
    • Introduce fluorine atoms to block metabolic hotspots (e.g., para-positions on phenyl rings) .
  • In Vitro Assays:
    • Microsomal stability assays (human/rat liver microsomes) quantify degradation rates.
    • Plasma protein binding (PPB) studies guide dose adjustments .

Key Methodological Recommendations

  • Synthesis Optimization: Prioritize anhydrous conditions and inert atmospheres to prevent side reactions .
  • Bioactivity Validation: Use orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional inhibition) to confirm mechanisms .
  • Data Reproducibility: Document reaction parameters (e.g., stirring speed, solvent batch) to mitigate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.